Omega-conotoxin MVIIC is a peptide derived from the venom of the marine cone snail Conus magus. This compound is primarily known for its role as a selective blocker of voltage-gated calcium channels, specifically targeting P/Q-type calcium channels with high affinity and N-type calcium channels with lower affinity. Its unique binding properties make it a valuable tool in neuropharmacology and a subject of extensive research for potential therapeutic applications in pain management and neurological disorders.
Omega-conotoxin MVIIC is classified as a conotoxin, which are small peptides produced by cone snails. These peptides exhibit a variety of biological activities, primarily through their interactions with ion channels and receptors in the nervous system. Omega-conotoxin MVIIC is specifically categorized within the omega-conotoxins, which are known to inhibit calcium channel activity, thereby modulating neurotransmitter release and neuronal excitability.
The synthesis of omega-conotoxin MVIIC has been achieved through various methods, including combinatorial synthesis techniques. One notable approach involves a random air oxidation step to efficiently generate multiple analogues of omega-conotoxin MVIIC. In one study, forty-seven analogues were synthesized in six runs, some exhibiting enhanced selectivity for P/Q-type calcium channels compared to the parent compound .
The combinatorial method utilized allows for the rapid generation of peptide variants, enabling researchers to explore structure-activity relationships. This method typically involves solid-phase peptide synthesis followed by oxidation steps that promote disulfide bond formation, crucial for the stability and activity of the conotoxin.
Omega-conotoxin MVIIC consists of a 25-amino acid sequence that features several disulfide bonds, which are essential for its structural integrity and biological function. The precise arrangement of these amino acids contributes to its binding specificity and potency against calcium channels.
The molecular formula for omega-conotoxin MVIIC is C₁₁H₁₅N₃O₁₈S₃, with a molecular weight of approximately 2,685 Da. Structural studies have revealed that the peptide adopts a compact conformation stabilized by its disulfide bridges, which is critical for its interaction with calcium channels .
The primary chemical reaction involving omega-conotoxin MVIIC is its binding to voltage-gated calcium channels. The mechanism of action involves the peptide's high-affinity interaction with specific sites on P/Q-type calcium channels, effectively blocking calcium influx into neurons.
Binding assays have demonstrated that omega-conotoxin MVIIC exhibits saturable binding characteristics with a half-maximal saturation concentration (K_d) around 3.7 pM . This indicates a strong affinity for its target channels, which is further confirmed by Scatchard analysis showing linear binding plots.
The mechanism of action of omega-conotoxin MVIIC involves its selective blockade of P/Q-type calcium channels located in presynaptic terminals. By inhibiting these channels, omega-conotoxin MVIIC prevents calcium-dependent neurotransmitter release, leading to reduced neuronal excitability and synaptic transmission. This action underlies its potential therapeutic effects in treating conditions associated with excessive neuronal activity, such as chronic pain and epilepsy .
Omega-conotoxin MVIIC is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under physiological conditions due to its compact structure stabilized by disulfide bonds.
The compound shows high thermal stability but can be sensitive to extreme pH conditions or prolonged exposure to light. Its solubility profile makes it suitable for various biological assays and potential therapeutic formulations.
Omega-conotoxin MVIIC has significant scientific applications, particularly in neuropharmacology. It serves as a valuable research tool for studying calcium channel function and neurotransmitter release mechanisms. Furthermore, its ability to selectively inhibit specific calcium channels positions it as a candidate for developing new analgesics or treatments for neurological disorders characterized by dysregulated calcium signaling.
Omega-conotoxin MVIIC (ω-MVIIC) is a peptide neurotoxin biosynthesized in the venom ducts of Conus magus (Magician's cone), a piscivorous marine snail inhabiting Indo-Pacific coral reefs. The venom of Conus magus comprises a complex cocktail of >100 distinct conopeptides, each targeting specific ion channels or receptors in prey organisms. ω-MVIIC is part of the "lightning-strike cabal" – venom components that induce rapid neuromuscular paralysis in fish by blocking voltage-gated calcium channels (VGCCs) at presynaptic terminals, thereby inhibiting neurotransmitter release [1] [6] [8]. This 26-residue peptide features three disulfide bonds and a C-terminal amidation, contributing to its structural stability in the marine environment. Its molecular weight is 2,737 Da (unmodified form), and it carries a net charge of +5 to +7 at physiological pH, enhancing solubility in aqueous environments [6] [8].
Table 1: Key Features of Omega-Conotoxin MVIIC
Property | Detail |
---|---|
Biological Source | Conus magus (Magician's cone snail) |
Venom Function | Prey immobilization via neuromuscular paralysis |
Peptide Length | 26 amino acids |
Disulfide Bonds | Three (Cys1-Cys16, Cys8-Cys20, Cys15-Cys26) |
C-terminal Modification | Amidated |
Molecular Weight | 2,737 Da (theoretical unmodified) / 3,376 Da (ATTO-fluor conjugate) [6] |
Primary Targets | Cav2.1 (P/Q-type) and Cav2.2 (N-type) voltage-gated calcium channels |
ω-MVIIC was first isolated and characterized in the late 1980s alongside related toxins MVIIA and MVIIB from Conus magus venom. This discovery paralleled the identification of ω-conotoxin GVIA from Conus geographus, marking a significant advancement in neuroscience tool development [5]. The purification utilized liquid chromatography combined with bioactivity screening (e.g., calcium flux assays in neuronal preparations). Total chemical synthesis of ω-MVIIC was achieved shortly after, enabling production of radiolabeled versions (e.g., iodinated forms) for receptor binding studies [5] [7].
Within the conotoxin classification system, ω-MVIIC belongs to the O-superfamily, defined by a conserved cysteine framework (C-C-CC-C-C) and six cysteine residues forming three disulfide bonds. Its pharmacological designation ("ω") indicates VGCC inhibition, while the Roman numeral "VI" specifies its cysteine connectivity pattern. The suffix "C" distinguishes it from other ω-toxins (e.g., MVIID, MVIIA) from the same species [4] [7]. Unlike MVIIA (ziconotide), which shows high selectivity for N-type channels, ω-MVIIC exhibits dual blockade of N-type and P/Q-type channels, positioning it uniquely for studying presynaptic calcium dynamics [3] [6].
Table 2: Classification of Select ω-Conotoxins
Conotoxin | Source Species | Primary Target | Selectivity vs. N-type |
---|---|---|---|
GVIA | C. geographus | Cav2.2 (N-type) | High |
MVIIA | C. magus | Cav2.2 (N-type) | High |
MVIIC | C. magus | Cav2.1/2.2 (P/Q & N-type) | Moderate (P/Q > N) |
CVID | C. catus | Cav2.2 (N-type) | Very high |
ω-MVIIC adopts a compact tertiary structure stabilized by three disulfide bonds in a cystine knot arrangement. Nuclear magnetic resonance (NMR) studies reveal a triangular globular fold with loops extending from the core. Key residues in loops 2 (Lys⁷, Arg¹⁰) and 4 (Arg²¹, Arg²⁴) mediate electrostatic interactions with extracellular pore regions of VGCCs [1] [4] [7]. The peptide's structure is highly rigid due to the conserved disulfide connectivity (Cys¹-Cys¹⁶, Cys⁸-Cys²⁰, Cys¹⁵-Cys²⁶), which constrains conformational flexibility and enhances binding specificity [1] [6].
Functionally, ω-MVIIC is a pore-blocking antagonist of high-voltage-activated (HVA) calcium channels. It binds with nanomolar affinity to Cav2.1 (P/Q-type; IC₅₀ ≈1–90 nM) and Cav2.2 (N-type; IC₅₀ ≈200 nM), physically occluding ion permeation [6] [9]. Its inhibition kinetics are voltage-dependent, showing higher potency at depolarized membrane potentials where channels transition to inactivated states [6]. This dual specificity distinguishes it from other ω-conotoxins:
Table 3: Calcium Channel Subtypes Targeted by ω-Conotoxins
Channel Type | α1 Subunit | Current | ω-MVIIC Block | Primary Localization |
---|---|---|---|---|
Cav2.1 | α1A | P/Q-type | High affinity | Cerebellum, neuromuscular junctions |
Cav2.2 | α1B | N-type | Moderate affinity | Spinal cord, nociceptive pathways |
Cav2.3 | α1E | R-type | Weak/none | Wide CNS distribution |
The dual-blockade capability makes ω-MVIIC a critical tool for dissecting presynaptic calcium signaling in central and peripheral synapses. Its fluorescent derivatives (e.g., ω-MVIIC-ATTO Fluor 647N) enable real-time visualization of VGCC distribution in live neurons, confirming clustering at presynaptic active zones [6]. This structural-functional profile underpins its utility in neuroscience research, particularly in studies of pain transmission, neurotransmitter release, and channelopathies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0